3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-9-15(17)10(2)20(19-9)7-6-14(21)18-12-8-11(16)4-5-13(12)22-3/h4-5,8H,6-7H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFKAEKKRJWUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NC2=C(C=CC(=C2)Cl)OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Amide bond formation: The final step involves the coupling of the substituted phenyl group with the pyrazole ring through an amide bond formation, which can be achieved using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide. Pyrazole compounds are known to inhibit cyclooxygenases (COX), which are crucial enzymes in the inflammatory response. For instance:
- Celecoxib , a well-known pyrazole derivative, acts as a selective COX-2 inhibitor and is used clinically for pain relief and inflammation reduction .
Anticancer Potential
The compound exhibits significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Several studies have documented its efficacy against different cancer cell lines:
- A study indicated that derivatives of pyrazole compounds showed promising results against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 0.39 to 49.85 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 0.46 |
| This compound | A549 | 26 |
Study on Anticancer Activity
A recent study focused on synthesizing various pyrazole derivatives, including the compound , and evaluating their cytotoxic effects against several cancer cell lines. The findings indicated that the compound significantly inhibited cell growth in MCF7 and A549 cell lines with IC50 values demonstrating its potential as an anticancer agent .
Anti-inflammatory Screening
Another investigation assessed the anti-inflammatory properties of pyrazole derivatives through in vitro assays measuring COX inhibition. The compound showed promising results comparable to established anti-inflammatory drugs, suggesting its potential for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism by which 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or modulating gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Derivatives
synthesizes pyrazole carboxamide derivatives (3a–3p) with structural similarities to the target compound. Key differences include:
- Substituent Variations: Compounds 3a–3p feature cyano-substituted pyrazole rings and aromatic phenyl groups, whereas the target compound has a chloro-dimethylpyrazole and a methoxyphenyl group.
- Physical Properties : The melting points (mp) of analogues range from 123–183°C, influenced by substituents. For example, 3b (Cl-substituted phenyl) has a higher mp (171–172°C) than 3a (133–135°C), suggesting halogenation enhances crystallinity .
| Compound ID | Substituents (Pyrazole) | Substituents (Aryl) | mp (°C) | Yield (%) |
|---|---|---|---|---|
| 3a | 4-CN, 3-Me, 5-Cl | Phenyl | 133–135 | 68 |
| 3b | 4-CN, 3-Me, 5-Cl | 4-Chlorophenyl | 171–172 | 68 |
| 3d | 4-CN, 3-Me, 5-Cl | 4-Fluorophenyl | 181–183 | 71 |
Key Insight : Chloro and fluoro substituents increase melting points and crystallinity due to enhanced intermolecular interactions (e.g., halogen bonding) .
Heterocyclic Propanamide Analogues
describes N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide , a triazole analogue of the target compound. Structural and functional differences include:
- Heterocycle Type: The triazole ring (1,2,4-triazol-1-yl) in the analogue vs. pyrazole (pyrazol-1-yl) in the target compound.
- Molecular Weight : The triazole analogue has a lower molar mass (308.76 g/mol) compared to the pyrazole-based target compound (354.23 g/mol), reflecting differences in substituent bulk.
Key Insight : The pyrazole moiety in the target compound may confer greater metabolic stability compared to triazoles, which are more prone to enzymatic oxidation .
Propanamide Derivatives in Agrochemicals
lists propanamide pesticides such as propanil (N-(3,4-dichlorophenyl)propanamide). Comparisons include:
- Substituent Positioning : Propanil lacks a heterocyclic ring but shares the propanamide backbone. Its herbicidal activity relies on the dichlorophenyl group, whereas the target compound’s pyrazole may enhance target specificity .
- Bioactivity : Propanil inhibits photosynthesis in weeds, while pyrazole derivatives often target enzymes like acetolactate synthase (ALS) in plants .
Research Findings and Implications
- Synthetic Methodology : The target compound’s synthesis likely follows carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in , ensuring high yields (60–70%) for structurally complex amides .
- Pyrazole derivatives often form stable crystals due to planar aromatic systems, aiding in structure determination .
- Hydrogen Bonding : The pyrazole’s NH group and chloro substituents may engage in C–H···Cl and N–H···O interactions, influencing solubility and bioavailability .
Biological Activity
The compound 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current findings regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 343.22 g/mol. The structure features a pyrazole ring, which is known for its diverse biological properties due to its ability to interact with various biological targets.
Anticancer Properties
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer activities. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of pyrazole, including the compound , can inhibit the proliferation of various cancer cell lines. Notably, studies on similar pyrazole compounds have shown IC50 values ranging from 3.25 mg/mL to 49.85 µM against different cancer lines such as Hep-2 and A549 .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds similar to this compound have been shown to inhibit Aurora-A kinase and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary findings suggest that it may inhibit bacterial growth through interference with bacterial metabolic pathways. Further studies are needed to elucidate the specific mechanisms involved.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | Hep-2 | 3.25 | |
| Anticancer | A549 | 26 | |
| Antimicrobial | Various Bacteria | TBD |
Detailed Research Findings
- Anticancer Activity : A study by Bouabdallah et al. reported that related pyrazole derivatives exhibited significant cytotoxic effects on Hep-2 and P815 cell lines, indicating a strong potential for further development in cancer therapeutics .
- Mechanistic Insights : Zhang et al. highlighted that pyrazole derivatives could bind effectively to DNA and inhibit key kinases, showcasing their potential as dual-action agents against cancer .
- Comparative Analysis : The unique structural features of this compound compared to other pyrazole derivatives suggest enhanced biological activity due to the presence of both chloro and methoxy groups, which may influence binding affinities and selectivity towards biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis involving coupling reactions is typically employed. For example, amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) in DMF under mild conditions (room temperature, 30 minutes) has been effective for structurally similar compounds. Purification via normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) or preparative TLC (e.g., PE:EA = 8:1) ensures high purity . Reaction progress should be monitored using TLC and verified with NMR spectroscopy .
Q. How can the compound’s structural identity and purity be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H-NMR : Analyze chemical shifts (e.g., δ 2.66 ppm for methyl groups, aromatic protons at δ 7.41–8.12 ppm) to confirm substituents and regiochemistry .
- Mass Spectrometry (ESI) : Verify molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.2% deviation) .
Q. What solvent systems are suitable for solubility testing, and how does structural modification influence this property?
- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and less polar solvents (ethyl acetate, chloroform). For analogs with methoxy or chloro substituents, increased hydrophobicity may reduce aqueous solubility, necessitating co-solvents like ethanol or PEG for biological assays .
Advanced Research Questions
Q. How do structural analogs of this compound differ in biological activity, and what functional groups are critical for target interaction?
- Methodological Answer : Compare analogs via:
- SAR Studies : Replace the 4-chloro-3,5-dimethylpyrazole moiety with triazole or tetrazole rings (e.g., via Click Chemistry) to assess impact on binding affinity .
- Molecular Docking : Use software (e.g., AutoDock) to model interactions between the amide group and target enzymes (e.g., kinases or proteases). The chloro and methoxy groups may enhance hydrophobic interactions in active sites .
Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Assay Replicates : Perform triplicate experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Metabolic Stability Testing : Use liver microsomes to rule out degradation artifacts .
- X-ray Crystallography : Resolve binding modes to confirm target engagement vs. off-target effects .
Q. What strategies mitigate challenges in regioselectivity during pyrazole functionalization?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amide nitrogen) to guide substitution at the pyrazole 4-position .
- Metal-Catalyzed Cross-Coupling : Use Pd-catalyzed Suzuki reactions for aryl-chloro bond activation, ensuring minimal side-product formation .
Q. How does the compound’s stability under physiological conditions affect its applicability in in vivo studies?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 1–7.4) and analyze degradation via HPLC. Methoxy groups may enhance stability against acidic hydrolysis .
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fraction; chloro substituents may increase plasma protein binding, reducing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
